molecular formula C12H10Cl2N4O3 B4381415 2,4-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

2,4-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B4381415
M. Wt: 329.14 g/mol
InChI Key: PWTFCWNGFNQNBY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at positions 2 and 4, and an ethyl chain linked to a 4-nitro-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-(4-nitro-1H-pyrazol-1-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain, to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) under basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

2,4-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group on the pyrazole ring can participate in redox reactions, while the benzamide core can interact with protein binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with an amino group instead of a nitro group.

    2,4-dichloro-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2,4-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O3/c13-8-1-2-10(11(14)5-8)12(19)15-3-4-17-7-9(6-16-17)18(20)21/h1-2,5-7H,3-4H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTFCWNGFNQNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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